1-Fluoro-2-(methoxymethoxy)benzene
Overview
Description
1-Fluoro-2-(methoxymethoxy)benzene is an organic compound with the molecular formula C8H9FO2 It is a derivative of benzene, where a fluorine atom and a methoxymethoxy group are substituted at the 1 and 2 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluoro-2-(methoxymethoxy)benzene can be synthesized through a multi-step process involving the introduction of the fluorine atom and the methoxymethoxy group onto the benzene ring. One common method involves the following steps:
Methoxymethoxylation: The methoxymethoxy group can be introduced via a reaction with methoxymethyl chloride in the presence of a base such as sodium hydride.
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-2-(methoxymethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The methoxymethoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to remove the methoxymethoxy group, yielding simpler benzene derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution: Products depend on the nucleophile used, such as 1-amino-2-(methoxymethoxy)benzene.
Oxidation: Products include 1-fluoro-2-(methoxymethoxy)benzaldehyde or 1-fluoro-2-(methoxymethoxy)benzoic acid.
Reduction: Products include 1-fluoro-2-methoxybenzene.
Scientific Research Applications
1-Fluoro-2-(methoxymethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Fluoro-2-(methoxymethoxy)benzene involves its interactions with various molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The methoxymethoxy group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
1-Fluoro-2-methoxybenzene: Lacks the methoxymethoxy group, making it less reactive in certain chemical reactions.
2-Fluoroanisole: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
1-Fluoro-4-(methoxymethoxy)benzene:
Uniqueness: 1-Fluoro-2-(methoxymethoxy)benzene is unique due to the presence of both the fluorine atom and the methoxymethoxy group, which confer distinct chemical and physical properties. These features make it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
1-fluoro-2-(methoxymethoxy)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO2/c1-10-6-11-8-5-3-2-4-7(8)9/h2-5H,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIKNRSQCJMHJFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC=CC=C1F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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